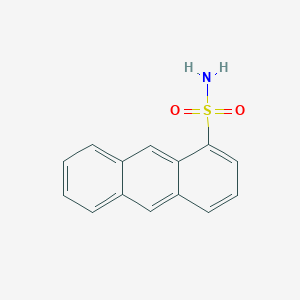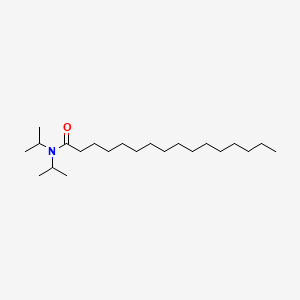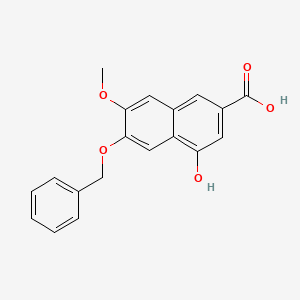![molecular formula C9H10ClNO B13935695 6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13935695.png)
6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine is a heterocyclic compound that features a pyrano[2,3-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine typically involves multicomponent reactions. One common method includes the reaction of 2-chloropyridine-3-carbaldehyde with active methylene compounds such as malononitrile and 4-hydroxycoumarin in the presence of a base like ammonium acetate . The reaction is carried out under mild conditions, often in water, to yield the desired product with high efficiency.
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions and the use of environmentally benign catalysts, are often employed to enhance the sustainability and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Cyclization: It can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Cyclization: Catalysts like Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted pyrano[2,3-c]pyridine derivatives.
Oxidation: Pyridine N-oxides or other oxidized derivatives.
Cyclization: Fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a scaffold for developing new drugs, particularly as inhibitors of enzymes like PARP-1, which are involved in DNA repair mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-b]quinoline: Similar in structure but contains a quinoline moiety instead of a pyridine.
Pyrano[2,3-d]pyrimidine: Contains a pyrimidine ring and is known for its biological activities.
Uniqueness
6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine is unique due to its specific substitution pattern and the presence of a chloromethyl group, which provides distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities with diverse applications .
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
6-(chloromethyl)-3,4-dihydro-2H-pyrano[2,3-c]pyridine |
InChI |
InChI=1S/C9H10ClNO/c10-5-8-4-7-2-1-3-12-9(7)6-11-8/h4,6H,1-3,5H2 |
InChI Key |
AFLXJKLZXZHDRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NC=C2OC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


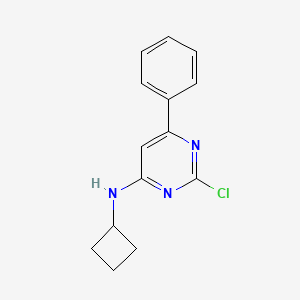
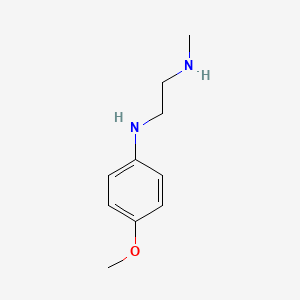
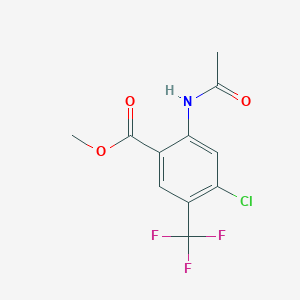
![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine](/img/structure/B13935637.png)
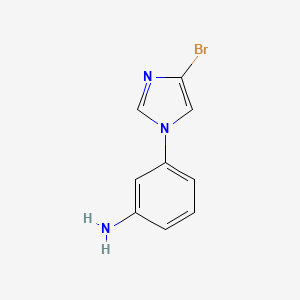
![3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13935647.png)
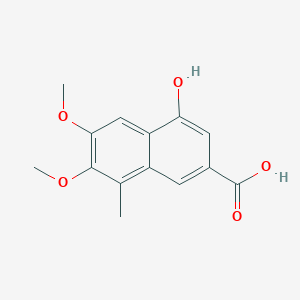
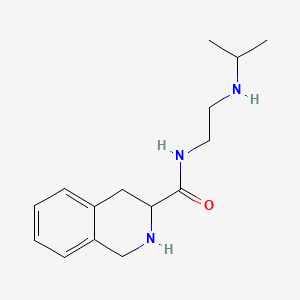
![4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13935654.png)
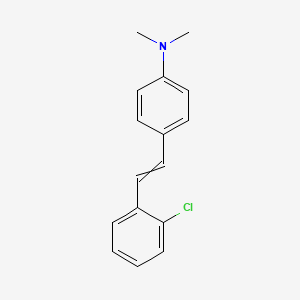
![7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13935662.png)
